
1-(2,5-Dichlorophenyl)-3-hexadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-3-hexadecylurea is an organic compound characterized by the presence of a dichlorophenyl group and a hexadecyl chain attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-hexadecylurea typically involves the reaction of 2,5-dichloroaniline with hexadecyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Post-reaction, the mixture is subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-hexadecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylureas.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2,5-Dichlorophenyl)-3-hexadecylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dichlorophenyl and hexadecyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-(2,5-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the rest of the structure.
1-(2,5-Dichlorophenyl)biguanide hydrochloride: Contains a biguanide core linked to a dichlorophenyl group.
5-(2,5-Dichlorophenyl)-2-furoic acid: Another compound with a dichlorophenyl group but with different functional groups.
Uniqueness: 1-(2,5-Dichlorophenyl)-3-hexadecylurea is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and interactions.
Propiedades
Número CAS |
6312-95-4 |
|---|---|
Fórmula molecular |
C23H38Cl2N2O |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)-3-hexadecylurea |
InChI |
InChI=1S/C23H38Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-23(28)27-22-19-20(24)16-17-21(22)25/h16-17,19H,2-15,18H2,1H3,(H2,26,27,28) |
Clave InChI |
VOAXRBMMVYVVSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



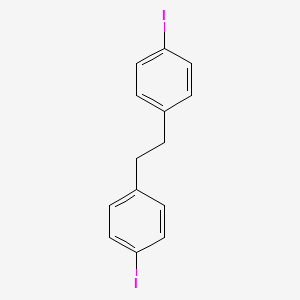

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
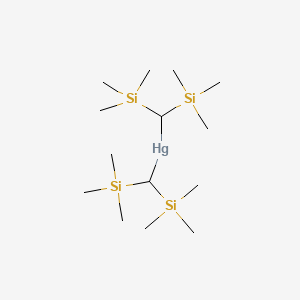
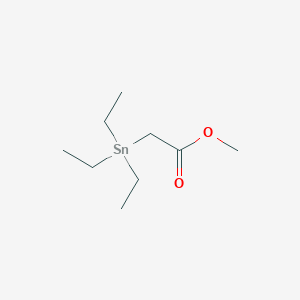


![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
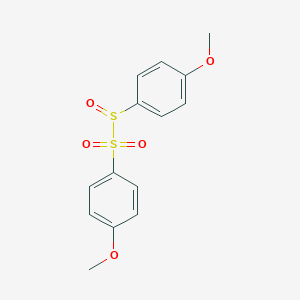
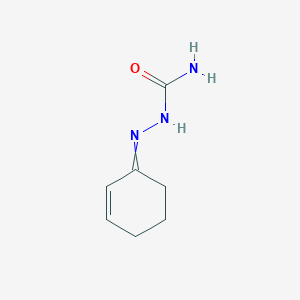
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)

